molecular formula C10H14BNO3 B14071672 (3-(Morpholin-2-yl)phenyl)boronic acid

(3-(Morpholin-2-yl)phenyl)boronic acid

Cat. No.: B14071672
M. Wt: 207.04 g/mol
InChI Key: TUXWPPAJNHEARB-UHFFFAOYSA-N
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Description

(3-(Morpholin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine ring at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Morpholin-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows:

    Aryl Halide Activation: The aryl halide is activated by the palladium catalyst.

    Transmetalation: The activated aryl halide reacts with bis(pinacolato)diboron to form the arylboronic ester.

    Hydrolysis: The arylboronic ester is hydrolyzed to yield the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(3-(Morpholin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Often used to facilitate substitution reactions.

Major Products Formed

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of (3-(Morpholin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Morpholin-2-yl)phenyl)boronic acid is unique due to the presence of the morpholine ring, which can influence its reactivity and interactions in chemical reactions. This structural feature can enhance its utility in specific synthetic applications and biological studies.

Properties

Molecular Formula

C10H14BNO3

Molecular Weight

207.04 g/mol

IUPAC Name

(3-morpholin-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-3-1-2-8(6-9)10-7-12-4-5-15-10/h1-3,6,10,12-14H,4-5,7H2

InChI Key

TUXWPPAJNHEARB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2CNCCO2)(O)O

Origin of Product

United States

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